The synthesis of 5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride can be accomplished through several methods, often involving multi-step organic reactions. While specific synthetic pathways for this exact compound are not extensively detailed in the literature, related compounds suggest common strategies:
These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride can be described using several structural representations:
CC1=CC2=C(C=C1C)OC3(CCNCC3)CC2=O.ClInChI=1S/C15H19NO2.ClH/c1-10-7-12-13(17)9-15(3-5-16-6-4-15)18-14(12)8-11(10)2;/h7-8,16H,3-6,9H2,1-2H3;1HThe spiro arrangement leads to a three-dimensional conformation that may influence the compound's biological activity. The presence of methyl groups at positions 5 and 7 on the chroman ring contributes to its lipophilicity and potentially enhances binding interactions with biological targets.
The chemical reactivity of 5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride may involve several types of reactions:
The specific reaction pathways would depend on the functional groups available on the molecule and the conditions applied.
The physical properties of 5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride has potential applications in various fields:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9